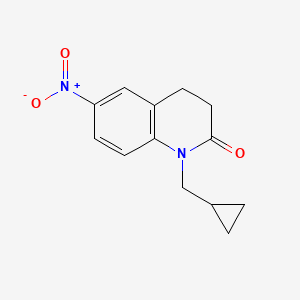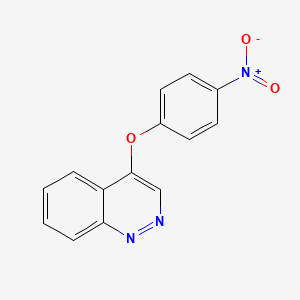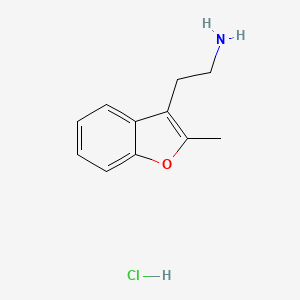![molecular formula C11H14ClNO4 B1379384 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride CAS No. 1803572-24-8](/img/structure/B1379384.png)
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 . . This compound is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
It’s structurally related to phenylalanine, which is known to interact with phenylalanine hydroxylase .
Mode of Action
Considering its structural similarity to phenylalanine, it might interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine
Biochemical Pathways
If it does interact with phenylalanine hydroxylase as hypothesized, it could potentially influence the phenylalanine to tyrosine conversion pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride typically involves the reaction of phenylalanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, essential for protein synthesis.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group instead of a carboxymethyl group.
4-Azidomethylphenylalanine: A derivative with an azido group, used in click chemistry.
Uniqueness
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is unique due to its carboxymethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with the parent compound or other derivatives .
Properties
IUPAC Name |
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQUHPFJRUJHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
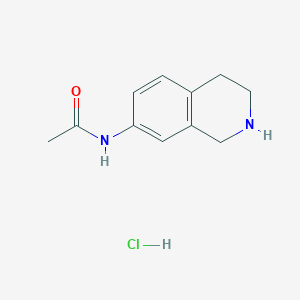
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

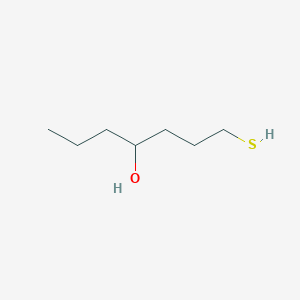
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)


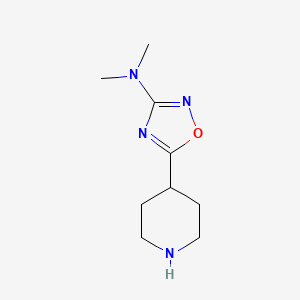
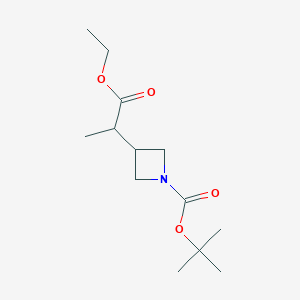
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
